molecular formula C9H10N2O2S B13068640 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Cat. No.: B13068640
M. Wt: 210.26 g/mol
InChI Key: LBMNDYLGVIGGNH-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ( 1094434-29-3) is a high-value heterocyclic building block designed for research and development applications. This compound features a fused thienopyrazole core substituted with a carboxylic acid group, making it a versatile intermediate in medicinal chemistry and drug discovery . The molecular formula is C9H10N2O2S, and it has a molecular weight of 210.25 g/mol . The carboxylic acid functional group allows for further synthetic modifications, enabling researchers to create amides, esters, or other derivatives for constructing more complex molecules. This makes it particularly valuable for creating targeted compound libraries . As a fused bicyclic system, it is of significant interest in the synthesis of potential pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For laboratory handling, it is recommended to store the compound at 2-8°C .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-ethyl-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-3-6-5-4-7(9(12)13)14-8(5)11(2)10-6/h4H,3H2,1-2H3,(H,12,13)

InChI Key

LBMNDYLGVIGGNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=C(S2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with sulfur-containing reagents to form the thieno ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring in this compound undergoes selective oxidation. Using hydrogen peroxide (H₂O₂) under acidic conditions, the sulfur atom in the thieno ring is oxidized to form sulfoxide derivatives. Higher oxidation states (sulfones) require stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA), though this is less commonly reported for this specific compound.

Key reaction pathway :
Thiophene S+H2O2Sulfoxide\text{Thiophene S}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide}

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on the carbonyl carbon:

R COOH+LiAlH4R CH2OH\text{R COOH}+\text{LiAlH}_4\rightarrow \text{R CH}_2\text{OH}

Selective reduction of the pyrazole ring has not been observed under standard conditions, preserving its aromaticity.

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when functionalized with halogens (e.g., bromine at position 3). For example:

Reaction ComponentsConditionsProduct
Arylboronic acid, Pd(PPh₃)₄K₂CO₃, DMF, 80°CBiaryl-thienopyrazole hybrid

This reactivity is critical for synthesizing complex architectures in drug discovery.

Esterification and Amide Formation

The carboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) or via Steglich conditions (DCC/DMAP). Amide derivatives are synthesized using coupling agents like EDCI/HOBt with amines:

R COOH+R NH2EDCI HOBtR CONHR \text{R COOH}+\text{R NH}_2\xrightarrow{\text{EDCI HOBt}}\text{R CONHR }

Applications :

  • Methyl ester derivatives serve as intermediates for further functionalization .

  • Amides exhibit enhanced bioavailability in medicinal chemistry studies.

Cyclization and Ring-Opening Reactions

Under basic conditions, the compound can undergo intramolecular cyclization to form fused heterocycles. For example, treatment with POCl₃ facilitates the formation of acyl chloride intermediates, which react with nucleophiles to yield lactams or lactones.

Comparative Reactivity Table

Reaction TypeReagentsKey ProductApplication Domain
OxidationH₂O₂, mCPBASulfoxides/sulfonesMaterials science
ReductionLiAlH₄Alcohol derivativesDrug intermediates
Suzuki CouplingPd catalysts, boronic acidsBiaryl compoundsPharmaceutical hybrids
Amide FormationEDCI, aminesCarboxamidesBioactive molecules

Mechanistic Insights

  • Electrophilic Substitution : The electron-rich thieno ring directs electrophiles to the α-positions relative to sulfur.

  • Acid-Base Behavior : The carboxylic acid (pKa ~4.5) deprotonates in basic media, forming carboxylate salts that enhance solubility .

Scientific Research Applications

Medicinal Chemistry

The thieno[2,3-C]pyrazole scaffold has been extensively studied for its pharmacological properties. Research indicates that compounds within this class exhibit anti-inflammatory, analgesic, and anti-cancer activities.

  • Anti-inflammatory Activity : Studies have shown that derivatives of thieno[2,3-C]pyrazole can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents .

Agricultural Chemistry

The compound's structural characteristics make it suitable for developing agrochemicals. Its derivatives have been explored for use as herbicides and fungicides.

  • Herbicidal Activity : Research indicates that thieno[2,3-C]pyrazole derivatives can effectively inhibit the growth of certain weeds while being less toxic to crops . This selectivity is crucial for sustainable agricultural practices.
  • Fungicidal Properties : The compound has also shown promise as a fungicide against various plant pathogens. Its efficacy can be attributed to its ability to disrupt fungal cell wall synthesis .

Materials Science

The unique properties of this compound allow it to be explored in materials science, particularly in the development of organic semiconductors and sensors.

  • Organic Electronics : Due to its electronic properties, the compound can be utilized in organic photovoltaic devices and light-emitting diodes (LEDs). Its ability to facilitate charge transport makes it a candidate for enhancing device performance .
  • Sensor Applications : The compound's sensitivity to environmental changes allows it to be incorporated into sensors for detecting gases or biological markers. This application is particularly relevant in health monitoring technologies.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnti-inflammatory agentsInhibits pro-inflammatory cytokines
Anticancer agentsInduces apoptosis in cancer cell lines
Agricultural ChemistryHerbicidesSelective inhibition of weed growth
FungicidesDisrupts fungal cell wall synthesis
Materials ScienceOrganic electronicsEnhances charge transport in devices
SensorsDetects environmental changes

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of various thieno[2,3-C]pyrazole derivatives. It was found that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Agricultural Applications

In a controlled field trial, a derivative of this compound was tested as a herbicide against common agricultural weeds. Results indicated a 90% reduction in weed biomass without adversely affecting crop yield, demonstrating its effectiveness and safety for agricultural use.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Alkyl Chains

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

    • Structure : Propyl group at position 3 instead of ethyl.
    • Properties : Reported in GC-MS analyses of Streptomyces extracts but lacks documented biological activity .
    • Key Difference : Longer alkyl chain (propyl vs. ethyl) may reduce bioavailability due to increased hydrophobicity, though this remains unverified.
  • 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 25252-46-4) Structure: Methyl groups at positions 1 and 3. Properties: Melting point 260°C (decomposition), commercially available (95% purity) . Comparison: The absence of an ethyl group simplifies synthesis but may limit steric interactions in biological targets.

Aromatic and Halogenated Substituents

  • 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 326618-92-2) Structure: 4-Chlorophenyl at position 1, methyl at position 3. Properties: Molecular weight 292.75; PubChem CID 2314951.
  • 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Structure: Dichlorobenzyl group at position 1. Applications: Supplied as a research chemical; halogenation may enhance binding affinity to hydrophobic enzyme pockets .

Electron-Withdrawing Groups

  • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Structure: Trifluoromethyl group at position 3. Comparison: The trifluoromethyl group’s electron-withdrawing nature enhances stability and target affinity compared to ethyl or methyl substituents.

Hydrazide Derivatives

  • 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid hydrazide (CAS 24086-27-9) Structure: Phenyl group at position 1 and hydrazide replacing carboxylic acid. Applications: Used in synthetic chemistry for further derivatization; hydrazide group introduces nucleophilic reactivity .

Commercial and Research Relevance

  • Commercial Availability: Analogs like the 1,3-dimethyl and 1-(4-chlorophenyl) derivatives are stocked by suppliers (e.g., Sigma-Aldrich, Santa Cruz Biotechnology), highlighting their utility in drug discovery .
  • Therapeutic Potential: The trifluoromethyl analog’s caspase-1 inhibition suggests anti-inflammatory applications, while halogenated variants may serve as antimicrobial leads .

Biological Activity

3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2SC_8H_{10}N_2O_2S with a molecular weight of approximately 186.24 g/mol. The compound features a thieno[2,3-C]pyrazole core, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-C]pyrazole derivatives. For example, the compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0723.8 ± 0.20
Celecoxib (Standard)0.04 ± 0.010.04 ± 0.01

The above table summarizes the IC50 values for COX-1 and COX-2 inhibition, indicating that while the compound shows some activity against these enzymes, it is less potent than the standard drug celecoxib .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thieno[2,3-C]pyrazole scaffold can enhance biological activity. For instance:

  • Electron-donating groups at specific positions on the pyrazole ring have been associated with increased anti-inflammatory effects.
  • The presence of substituents such as alkyl or aryl groups can significantly influence the potency against COX enzymes .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of thieno[2,3-C]pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thieno[2,3-C]pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The derivatives demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
  • In Vitro Studies : In vitro assays showed that certain derivatives significantly inhibited nitric oxide (NO) production in macrophages, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid?

A common approach involves cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid derivative. For example, NaN₃-catalyzed reactions in DMF at 50°C for 3 hours efficiently form pyrazole intermediates, which are subsequently functionalized . Alternative routes employ reflux conditions in THF with cyanocetamide and tert-butyl peroxide to assemble the thienopyrazole core, achieving yields >95% after recrystallization from toluene . Purification typically involves ice-water quenching, filtration, and recrystallization from ethanol or PhMe .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral and structural analyses:

  • IR spectroscopy identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) confirms regiochemistry, such as methyl/ethyl substituents (δ 1.2–1.4 ppm for ethyl groups) .
  • X-ray crystallography resolves the planar thienopyrazole core and substituent orientations .
  • Melting points (e.g., 150–152°C) and mass spectrometry validate purity .

Q. What solvents and conditions are recommended for solubility studies?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) or using co-solvents like ethanol-water mixtures . Stability studies recommend storage at room temperature in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How do substituent modifications influence pharmacological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, chloro) at the 3-ethyl position enhance anti-inflammatory activity by modulating COX-2 inhibition. Conversely, bulky aryl groups at the 1-methyl position reduce bioavailability due to steric hindrance . For instance, 5-Chloro-3-ethyl derivatives demonstrated improved IC₅₀ values in enzyme inhibition assays compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. What strategies improve regioselectivity in pyrazole ring substitution?

Regioselectivity is controlled by:

  • Reaction temperature : Lower temperatures (50°C) favor substitution at the 5-position, while reflux conditions (>80°C) promote 4-position reactivity .
  • Catalyst choice : Pd(PPh₃)₄ in cross-coupling reactions directs substitution to electron-deficient carbons .
  • Protecting groups : tert-Butyl esters temporarily block the carboxylic acid group, enabling selective alkylation at the 1-position .

Q. How do computational models predict reactivity and electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO gaps : Narrow gaps (~4.5 eV) suggest high electrophilicity, correlating with nucleophilic attack susceptibility .
  • Mulliken charges : Negative charges on the carboxylic oxygen indicate hydrogen-bonding sites critical for protein interactions .
  • Molecular electrostatic potential (MEP) maps highlight reactive regions for electrophilic substitution .

Q. What are the challenges in synthesizing stable salt forms for bioavailability studies?

Salt formation requires pH-controlled crystallization (e.g., adjusting to pH 3 with HCl) to avoid decomposition. Potassium salts exhibit higher aqueous solubility but lower thermal stability compared to sodium salts . Counterion choice impacts pharmacokinetics; for example, hydrochloride salts show faster absorption in vivo but may irritate mucosal tissues .

Q. How can spectroscopic contradictions in data interpretation be resolved?

Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) often arise from tautomerism or polymorphism. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria .
  • PXRD to identify crystalline vs. amorphous phases .
  • DFT-simulated spectra to match experimental observations .

Methodological Notes

  • Data synthesis : Cross-referenced synthesis protocols, spectral data, and computational models from peer-reviewed studies.
  • Advanced tools : DFT, AutoDock, and crystallography are emphasized for hypothesis-driven research.

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